molecular formula C24H25N5O3S B11674175 N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide

N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide

Cat. No.: B11674175
M. Wt: 463.6 g/mol
InChI Key: OGZYNEXIFWJMMZ-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-[(AZEPAN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of indole, azepane, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-[(AZEPAN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The azepane moiety is introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with the indole intermediate. The final step involves the condensation of the indole-azepane intermediate with a benzoxazole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-[(AZEPAN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The benzoxazole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-[(AZEPAN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with enzymes or receptors in the body, leading to various biological effects. The benzoxazole moiety may also play a role in the compound’s activity by enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: A compound with a similar indole structure, known for its anticancer properties.

    Benzoxazole derivatives: Compounds with similar benzoxazole moieties, used in various medicinal applications.

    Azepane derivatives: Compounds with similar azepane structures, investigated for their potential therapeutic effects.

Uniqueness

N’-[(3Z)-1-[(AZEPAN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETOHYDRAZIDE is unique due to its combination of indole, azepane, and benzoxazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-2-hydroxyindol-3-yl]imino-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C24H25N5O3S/c30-21(15-33-24-25-18-10-4-6-12-20(18)32-24)26-27-22-17-9-3-5-11-19(17)29(23(22)31)16-28-13-7-1-2-8-14-28/h3-6,9-12,31H,1-2,7-8,13-16H2

InChI Key

OGZYNEXIFWJMMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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